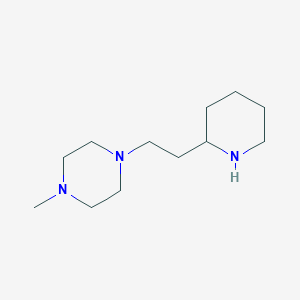

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

描述

属性

IUPAC Name |

1-methyl-4-(2-piperidin-2-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12/h12-13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJJJUTXUOFUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406778 | |

| Record name | 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856843-58-8 | |

| Record name | 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

Substitution with Methyl Group:

Attachment of Piperidine Ring: The piperidine ring can be attached via a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable piperidine derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance reaction rates and yields.

化学反应分析

Types of Reactions

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine or piperidine rings are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

科学研究应用

Chemistry

In the realm of chemistry, 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to yield N-oxides.

- Reduction : Can be reduced to form secondary amines.

- Substitution Reactions : The piperazine or piperidine rings can be substituted with other functional groups under basic conditions.

These reactions enable the development of derivatives that may possess enhanced properties or novel functionalities.

Biology

The biological applications of this compound are particularly significant. It has been investigated for its potential role as a ligand in receptor binding studies, which may elucidate its interaction with neurotransmitter systems. Preliminary studies suggest it could influence mood and cognition, making it a candidate for further research in pharmacology .

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties , particularly as a potential antidepressant or antipsychotic agent. Its structure suggests that it may interact with various neurotransmitter receptors in the brain, modulating their activity and thereby affecting neurotransmitter release and signaling pathways.

Potential Therapeutic Uses:

- Antidepressant

- Antipsychotic

- Neurological disorder treatment

Industry

This compound also finds applications in industrial settings, particularly in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.

作用机制

The mechanism of action of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways.

相似化合物的比较

Piperazine Derivatives with Aryl/Alkyl Substituents

- 1-Methyl-4-(pyridin-4-yl)piperazine (from ): Substitution with a pyridinyl group enhances cytotoxicity in purine-based antitumor agents. This contrasts with the piperidin-2-yl-ethyl group in the target compound, which may alter steric effects and hydrogen-bonding interactions with biological targets .

- 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine (): The trifluoromethylbenzyl group contributes to FLT3 kinase inhibition in leukemia, but activity depends on synergistic effects with other pharmacophores.

- 1-Methyl-4-(4-nitrophenylsulfonyl)piperazine (): The sulfonyl group increases electrophilicity, which may enhance covalent interactions with enzymes. The target compound’s ethyl-piperidine substituent likely promotes non-covalent binding .

Piperidine-Piperazine Hybrids

- 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (): This compound exhibits high dopamine D2 receptor affinity (Kᵢ < 10 nM).

- 1-Methyl-4-(piperidin-4-yl)piperazine (): A structurally simplified analog lacking the ethyl spacer. Its hydrochloride salt is used as a Wee1 kinase inhibitor, suggesting that the ethyl-piperidin-2-yl group in the target compound could modulate solubility or bioavailability .

Physicochemical Properties

Solubility and pKa

Piperazine derivatives with ethylene or methylene spacers between the piperazine and aromatic moieties (e.g., 8ac, 8ad in ) exhibit high aqueous solubility (>80 µM) due to moderate pKa values (~6–7). In contrast, compounds with directly attached aryl groups (e.g., 8a ) show reduced solubility (<20 µM) and lower pKa (~3.8). The target compound’s ethyl-piperidin-2-yl substituent likely confers intermediate solubility, depending on protonation states of the piperazine and piperidine nitrogens .

Anticancer Potential

- Purine-Piperazine Hybrids (): The 1-methyl-4-(pyridin-4-yl)piperazine group in compound 4s shows potent antitumor activity (IC₅₀ < 1 µM) in melanoma models.

- Wee1 Inhibitors (): The hydrochloride salt of 1-methyl-4-(piperidin-4-yl)piperazine is used in Wee1 inhibition, a mechanism critical for DNA repair in cancer cells. The ethyl linker in the target compound could influence binding kinetics or metabolic stability .

Neurotransmitter Receptor Modulation

- Dopamine D2 Receptor Affinity : Compounds like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine achieve sub-10 nM affinity, while the target compound’s flexible ethyl spacer may reduce binding efficiency due to entropic penalties .

- 5-HT₁ₐ Receptor Antagonists (): Analogues like p-MPPI (ID₅₀ = 5 mg/kg) antagonize serotonin receptors via aryl-piperazine motifs. The target compound’s piperidine group may shift selectivity toward other GPCRs .

Data Tables

Table 1: Key Physicochemical Comparisons

| Compound | Substituents | Solubility (µM) | pKa (Piperazine N) | Biological Target |

|---|---|---|---|---|

| 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine | Piperidin-2-yl-ethyl | ~50–80* | ~6.5–7.5* | Wee1, GPCRs (predicted) |

| 1-Methyl-4-(pyridin-4-yl)piperazine (4s) | Pyridinyl | <20 | ~5.0 | SMO receptor (IC₅₀ < 1 µM) |

| 8ac (Ethylene spacer) | Ethylene-linked quinolone | >80 | 6–7 | Antimalarial |

| 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine | Piperidine | ~60 | 7.8 | Dopamine D2 (Kᵢ < 10 nM) |

*Predicted based on structural analogs.

生物活性

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine is a compound of significant interest in pharmacology due to its structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core with a methyl group and a 2-piperidinyl-ethyl side chain, contributing to its unique properties. Its molecular formula is , with a molecular weight of approximately 211.35 g/mol . The presence of both piperazine and piperidine rings allows for diverse chemical reactivity and potential biological activity.

This compound is believed to interact with various neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction may modulate neurotransmitter release and signaling pathways, leading to effects on mood and cognition. The compound's mechanism of action includes:

- Receptor Binding : It acts as a ligand in receptor binding studies, potentially influencing neurotransmitter receptor activity in the brain.

- Pharmacological Effects : Preliminary studies suggest antidepressant-like effects, indicating its potential utility in treating mood disorders.

Antidepressant-Like Effects

Research indicates that compounds similar to this compound may exert antidepressant-like effects by enhancing serotonin and dopamine transmission. These effects are crucial for developing new antidepressant therapies.

Antidiabetic Potential

Recent studies have explored the potential of piperazine derivatives, including this compound, as antidiabetic agents. These compounds have shown promise in inhibiting α-glucosidase activity, which plays a role in glucose metabolism .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | α-glucosidase inhibitor | TBD |

| Acarbose | α-glucosidase inhibitor | 610.7 ± 0.1 |

Study on Antidepressant Activity

A study investigated the antidepressant-like effects of various piperazine derivatives, including this compound. The results indicated significant improvements in behavioral models associated with depression, suggesting that this compound may enhance serotonergic and dopaminergic activity in the central nervous system .

Antidiabetic Research

In another study focusing on the antidiabetic properties of piperazine derivatives, it was found that modifications to the side chains could enhance biological activity against α-glucosidase. The findings suggest that further optimization of this compound could yield more potent antidiabetic agents with lower toxicity profiles .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for introducing methyl and piperidine substituents to the piperazine scaffold?

- Methodology : Utilize nucleophilic substitution reactions or reductive amination to functionalize the piperazine core. For example, coupling piperazine derivatives with halogenated alkyl-piperidine precursors under basic conditions can yield targeted analogs. Beta-cyclodextrin-assisted synthesis may reduce toxicity but requires optimization to maintain biological activity .

- Key Considerations : Monitor reaction kinetics using HPLC or LC-MS to ensure regioselectivity, particularly for methyl group placement at the 4-position of piperazine, which is critical for activity .

Q. How can crystallography and thermal stability analysis inform the design of piperazine-based drug candidates?

- Methodology : Perform X-ray crystallography to resolve supramolecular interactions (e.g., hydrogen bonding, π-π stacking) in inclusion complexes. Thermal gravimetric analysis (TGA) assesses stability up to 200°C, ensuring suitability for pharmaceutical formulation .

- Applications : Structural data guides modifications to enhance binding affinity to biological targets, such as viral proteases or tubulin .

Advanced Research Questions

Q. How do substituent positions on the piperazine ring influence protease inhibitory activity?

- SAR Analysis : Compare IC₅₀ values of analogs with methyl groups at different positions (e.g., 4-methylpiperazine derivatives show 10-fold higher PLpro inhibition than 2- or 3-methyl analogs). Molecular docking reveals that 4-methyl groups stabilize salt bridges with catalytic residues like E167 in PLpro .

- Experimental Design : Synthesize positional isomers and validate activity via fluorescence-based protease assays. Use MD simulations to model substituent effects on binding kinetics .

Q. What in vitro assays are optimal for evaluating the antibacterial and cytotoxic profiles of piperazine derivatives?

- Biofilm Inhibition : Test compounds against Bacillus subtilis and E. coli biofilms using crystal violet staining. Compounds with EC₅₀ < 10 µM (e.g., derivatives 5d and 5h) are prioritized .

- Cytotoxicity Screening : Conduct hemolysis assays on erythrocytes to confirm membrane safety (e.g., <5% hemolysis at 100 µM). Pair with MTT assays on mammalian cell lines to rule off-target effects .

Q. How does aryl ring conformation in arylpiperazines modulate serotonin receptor affinity?

- Mechanistic Insight : Coplanar aryl-piperazine conformations enhance 5-HT₁A agonist activity by maximizing π-orbital overlap with receptor residues. Perpendicular conformations favor antagonist profiles. Validate via NMR-based conformational analysis and radioligand binding assays .

- Design Implications : Introduce steric hindrance (e.g., ortho-substituents) to lock aryl rings in desired orientations .

Q. What computational tools predict the pharmacokinetic and toxicity profiles of piperazine derivatives?

- In Silico Workflow : Use QSAR models (e.g., SwissADME) to predict logP, CYP450 metabolism, and blood-brain barrier permeability. Toxicity endpoints (e.g., hERG inhibition) are assessed via ProTox-II. Validate predictions with in vitro microsomal stability and Ames tests .

- Case Study : Derivatives with logP < 3 and low hERG risk show optimal oral bioavailability and cardiac safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。